4-Chloro-2-(methyl-d3)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClO |
|---|---|
Molecular Weight |
145.60 g/mol |
IUPAC Name |
4-chloro-2-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3 |
InChI Key |
RHPUJHQBPORFGV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for 4 Chloro 2 Methyl D3 Phenol
Precursor Synthesis and Functionalization Strategies
The foundation for synthesizing the target deuterated molecule lies in the efficient preparation of its non-deuterated counterpart, 4-chloro-2-methylphenol (B52076), and its derivatives. These precursors serve as the molecular scaffold upon which the isotopic label is incorporated.
The primary precursor, 4-chloro-2-methylphenol (also known as 4-chloro-o-cresol), is an aromatic compound characterized by a phenol (B47542) ring substituted with a chlorine atom and a methyl group. smolecule.com The synthesis of this precursor can be achieved through several established organic chemistry reactions. A common and direct method is the electrophilic halogenation of 2-methylphenol (o-cresol). smolecule.com In this reaction, o-cresol (B1677501) is treated with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), under controlled conditions. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring are ortho-, para-directing. Since the para position to the strongly activating hydroxyl group is unsubstituted, chlorination preferentially occurs at this position, yielding the desired 4-chloro-2-methylphenol.
Alternative strategies, such as the Friedel-Crafts alkylation, can also be employed, where a chlorinated alkyl group might be introduced to an aromatic ring, although this is less direct for this specific substitution pattern. smolecule.com The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.
Table 1: Synthetic Precursors for 4-Chloro-2-methylphenol
| Precursor Name | Synthetic Role | Common Synthesis Method |
|---|---|---|
| 2-Methylphenol (o-Cresol) | Starting material | Electrophilic chlorination |
For instance, a precursor like 4-chlorophenol (B41353) could be used. The challenge then becomes the regioselective introduction of the methyl-d3 group at the ortho position to the hydroxyl group. This can be achieved through ortho-lithiation (directed ortho-metalation) of a protected 4-chlorophenol, followed by quenching with a deuterated methylating agent like methyl-d3 iodide (CD₃I). This ensures the deuterium (B1214612) is placed exclusively on the methyl group. Such multi-step routes are generally preferred for selective labeling over direct exchange methods, which are difficult to control. 0qy.com
Purification and Isolation of Deuterated Analogs
Following the synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, reagents, and byproducts. A robust purification protocol is essential to isolate 4-Chloro-2-(methyl-d3)phenol with high chemical and isotopic purity.
Standard chromatographic techniques are most commonly employed. nih.gov Flash column chromatography using silica (B1680970) gel is a powerful method for separating the target compound from impurities based on differences in polarity. nih.govacs.org The choice of solvent system (eluent) is optimized to achieve the best separation.
After chromatography, recrystallization can be used as a final purification step to obtain a highly crystalline solid product. mdpi.com The crude solid is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solvent.
The identity and purity of the final product are confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure and the absence of the proton signal for the methyl group, verifying successful deuteration. ¹³C NMR can confirm the carbon skeleton.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is critical for confirming the exact molecular weight, which will be higher than the non-deuterated analog due to the mass of the deuterium atoms, thus confirming the level of isotopic incorporation.
Table 3: Purification and Analytical Verification Methods
| Technique | Purpose | Key Information Provided |
|---|---|---|
| Flash Column Chromatography | Primary purification of the crude product. | Separation of the target compound from reagents and byproducts. nih.gov |
| Recrystallization | Final purification to obtain a crystalline solid. | Removal of trace impurities; provides a high-purity solid. mdpi.com |
| NMR Spectroscopy | Structural confirmation and isotopic verification. | Confirms the chemical structure and shows the disappearance of the methyl proton signal. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and isotopic enrichment confirmation. | Provides the exact mass, confirming the incorporation of three deuterium atoms. |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Methyl D3 Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis
Proton NMR (¹H NMR) for Methyl Group Deuteration Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For 4-Chloro-2-(methyl-d3)phenol, the most significant feature in its ¹H NMR spectrum, when compared to its non-deuterated counterpart, is the change in the signal corresponding to the methyl group.
In the standard 4-chloro-2-methylphenol (B52076), the methyl (CH₃) protons produce a distinct singlet peak, typically observed around 2.20 ppm. chemicalbook.com The absence or significant diminution of this signal in the ¹H NMR spectrum of this compound is the primary evidence of successful deuteration at the methyl position. The aromatic protons on the benzene (B151609) ring, however, remain unaffected and their signals (typically in the range of 6.6-7.1 ppm) should be consistent with those of the parent compound, confirming that the core aromatic structure is unchanged. chemicalbook.com
| Functional Group | Expected Chemical Shift (δ) for 4-Chloro-2-methylphenol (ppm) | Expected Observation for this compound |
|---|---|---|
| Aromatic-H | ~ 6.6 - 7.1 | Signals present, confirming aromatic ring integrity. |
| Phenolic-OH | ~ 4.8 - 5.2 (variable) | Signal present, can vary with concentration and solvent. |
| Methyl-H (CH₃) | ~ 2.20 | Signal is absent or has trace intensity, confirming deuteration. |
Carbon-13 NMR (¹³C NMR) for Structural Integrity
First, the resonance signal of the deuterated carbon is split into a multiplet due to coupling with deuterium. Since deuterium has a spin quantum number (I) of 1, a CD₃ group will typically appear as a 1:3:6:7:6:3:1 septet, although often it is observed as a broadened multiplet. This is in stark contrast to the sharp quartet observed for a CH₃ group in a proton-coupled ¹³C spectrum. Second, the C-D bond can cause a slight upfield shift (to a lower ppm value) of the carbon signal, known as an isotopic effect. The signals for the aromatic carbons remain largely unchanged, verifying the structural integrity of the phenol (B47542) ring.
| Compound | Carbon Atom | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity (Proton-Coupled) |
|---|---|---|---|
| 4-Chloro-2-methylphenol | -CH₃ | ~15-16 | Quartet (q) |
| This compound | -CD₃ | Slightly upfield of 15-16 ppm | Septet or broadened multiplet |
Deuterium NMR (²H NMR) for Isotopic Purity Assessment
Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the methyl group environment. The presence of a single, sharp peak in the expected region confirms that the deuterium is located specifically on the methyl group.
Furthermore, ²H NMR is a powerful tool for assessing isotopic purity. By integrating the deuterium signal and comparing it to an internal standard of known concentration and deuterium content, the exact level of deuteration in the sample can be quantified. This is critical for applications where a high and known isotopic enrichment is required.
Mass Spectrometry (MS) for Isotopic Composition and Molecular Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is essential for confirming the molecular weight and isotopic composition of a compound.
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. For this compound, the molecular ion (M⁺) peak will be the most telling feature. Due to the replacement of three hydrogen atoms (atomic mass ≈ 1) with three deuterium atoms (atomic mass ≈ 2), the molecular weight increases by three units.
The non-deuterated compound, 4-chloro-2-methylphenol, has a molecular weight of approximately 142.58 g/mol . nih.gov Its mass spectrum shows a characteristic molecular ion cluster due to the two abundant isotopes of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) at m/z 142 and 144. nih.gov For the deuterated analog, this molecular ion cluster is expected to shift to m/z 145 and 147. Key fragment ions, such as the loss of the methyl group, would also show a corresponding mass shift, further confirming the location of the deuterium atoms.
| Ion | Expected m/z for 4-Chloro-2-methylphenol | Expected m/z for this compound | Comment |
|---|---|---|---|
| [M]⁺ | 142/144 | 145/147 | Molecular ion cluster, shifted by +3 amu. |
| [M-CH₃/CD₃]⁺ | 127/129 | 127/129 | Loss of the deuterated methyl group results in a fragment identical to the non-deuterated version. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. By comparing the experimentally measured precise mass with the theoretically calculated mass, the elemental composition, including the number of deuterium atoms, can be unequivocally confirmed.
HRMS can easily distinguish between nearly isobaric species and provides definitive proof of successful deuteration. The difference in the calculated exact mass between the deuterated and non-deuterated compounds is a clear and measurable value that validates the isotopic labeling.
| Compound | Molecular Formula | Calculated Exact Mass (for ³⁵Cl isotope) |
|---|---|---|
| 4-Chloro-2-methylphenol | C₇H₇³⁵ClO | 142.01854 |
| This compound | C₇H₄D₃³⁵ClO | 145.03720 |
Vibrational Spectroscopy for Bond Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The analysis of the FT-IR spectrum of this compound would focus on the characteristic vibrations of the hydroxyl, C-Cl, and the deuterated methyl groups, as well as the aromatic ring vibrations.
The introduction of deuterium into the methyl group is expected to cause significant shifts in the C-H stretching and bending frequencies to lower wavenumbers due to the increased mass of deuterium compared to protium. The O-H stretching vibration, typically observed as a broad band in the region of 3200-3600 cm⁻¹, is a key feature in the spectra of phenols. ias.ac.in The C-Cl stretching vibration is anticipated in the range of 1000-1100 cm⁻¹. ias.ac.in
Below is a table summarizing the expected characteristic FT-IR vibrational frequencies for this compound, based on data from its non-deuterated counterpart and known effects of deuteration.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Notes |
| O-H Stretch | ~3400-3600 | Broad band, sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | Multiple weak to medium bands. |
| Asymmetric C-D Stretch (in CD₃) | ~2200-2260 | Shifted down from the typical C-H stretch region (~2960 cm⁻¹) due to the heavier deuterium atom. |
| Symmetric C-D Stretch (in CD₃) | ~2100-2140 | Shifted down from the typical C-H stretch region (~2870 cm⁻¹). |
| Aromatic C=C Stretch | ~1450-1600 | A series of bands characteristic of the benzene ring. |
| Asymmetric C-D Bend (in CD₃) | ~1030-1090 | Shifted from the C-H asymmetric bend (~1450 cm⁻¹). |
| Symmetric C-D Bend (in CD₃) | ~950-1000 | Shifted from the C-H symmetric bend (~1375 cm⁻¹). |
| C-O Stretch | ~1200-1300 | Strong band, characteristic of phenols. |
| C-Cl Stretch | ~1000-1100 | The position can be influenced by substitution patterns on the aromatic ring. ias.ac.in |
| Out-of-Plane (OOP) C-H Bending | ~800-900 | The pattern of these bands can help determine the substitution pattern on the benzene ring. |
This interactive table is based on established spectroscopic principles and data from related compounds.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be highly effective in observing the symmetric vibrations of the aromatic ring and the deuterated methyl group.
The C-D stretching vibrations in the Raman spectrum are expected to be weaker than their C-H counterparts but still observable. The symmetric "ring breathing" vibration of the benzene ring is a classic strong band in the Raman spectra of substituted benzenes and would be a prominent feature for this molecule. The C-Cl stretch is also typically Raman active.
The following table outlines the anticipated Raman shifts for key vibrational modes of this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound | Notes |
| Aromatic C-H Stretch | ~3000-3100 | Typically strong in the Raman spectrum of aromatic compounds. |
| Asymmetric C-D Stretch (in CD₃) | ~2200-2260 | Expected to be weaker than the symmetric stretch. |
| Symmetric C-D Stretch (in CD₃) | ~2100-2140 | A key indicator of deuteration. |
| Aromatic Ring Breathing | ~1000-1100 | A strong, sharp band characteristic of the substituted benzene ring. |
| Aromatic C=C Stretch | ~1450-1600 | Multiple bands, often strong in the Raman spectrum. |
| C-O Stretch | ~1200-1300 | Can be of variable intensity. |
| C-Cl Stretch | ~1000-1100 | Generally a strong and sharp band in the Raman spectrum. |
This interactive table is based on established spectroscopic principles and data from related compounds.
The combined application of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. The predictable and significant shifts in the vibrational frequencies of the methyl group upon deuteration serve as a definitive marker for successful isotopic labeling and allow for unambiguous assignment of these modes. Further computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical spectra to complement and refine the experimental observations.
Mechanistic Investigations and Reaction Pathway Analysis Utilizing 4 Chloro 2 Methyl D3 Phenol
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Delineation
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.orgwikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). By measuring the KIE, chemists can gain profound insights into the rate-determining step of a reaction and the nature of the transition state. princeton.edu
A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For C-H bond cleavage, a "normal" primary KIE (kH/kD > 1) is typically observed, with values for deuterium (B1214612) substitution often ranging from 1 to 8. libretexts.org
The use of 4-Chloro-2-(methyl-d3)phenol is particularly insightful for studying oxidation reactions that involve the methyl group. For example, in enzymatic or chemical oxidation, a proposed mechanism might involve the abstraction of a hydrogen atom from the methyl group to form a benzyl-type radical or a quinone methide intermediate. wikipedia.org If this hydrogen abstraction is the rate-limiting step, a significant primary KIE would be expected.
A direct analogy can be drawn from studies on the flavocytochrome p-cresol methylhydroxylase, which oxidizes the methyl group of p-cresol. When deuterated p-cresol was used as a substrate, a substantial intrinsic isotope effect (Dk) of 7.05 was observed at 6 °C. nih.gov This large KIE provides strong evidence that the cleavage of the C-H bond on the methyl group is the rate-determining step in the enzymatic reduction.
Similarly, in a hypothetical oxidation of 4-chloro-2-methylphenol (B52076), comparing the reaction rates of the standard compound and this compound would be revelatory.
Table 1: Hypothetical Primary KIE Values for the Oxidation of this compound This interactive table presents hypothetical data based on analogous systems to illustrate the application of KIE.
| Reaction Condition | Rate Constant (kH) for 4-Chloro-2-methylphenol | Rate Constant (kD) for this compound | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Oxidation via H-atom abstraction | 2.5 x 10⁻³ s⁻¹ | 0.4 x 10⁻³ s⁻¹ | 6.25 | C-H/C-D bond cleavage is rate-determining. |
A measured kH/kD value significantly greater than 1 would confirm that the C-H bond of the methyl group is broken in the slowest step of the reaction. Conversely, a kH/kD value close to 1 would indicate that the methyl group's C-H bonds are not involved in the rate-limiting step.
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs, with typical values for deuterium substitution ranging from kH/kD ≈ 0.7 (inverse) to 1.4 (normal). wikipedia.org
SKIEs arise from changes in the vibrational frequencies of the C-D bond between the ground state and the transition state. For instance, if a reaction involves a change in hybridization at the carbon atom adjacent to the deuterated methyl group, a secondary KIE can be observed.
In the context of this compound, a secondary KIE might be observed in reactions such as electrophilic aromatic substitution. While the -CD₃ group itself does not participate directly, its electronic properties (e.g., hyperconjugation) and steric bulk are slightly different from a -CH₃ group, which can influence the stability of the transition state. libretexts.org
Table 2: Typical Secondary KIE Values and Interpretations
| Type of SKIE | Typical kH/kD Value | Mechanistic Interpretation |
|---|---|---|
| Normal α-SKIE | ~1.1 - 1.2 | Rehybridization from sp³ to sp² at an adjacent center in the transition state. wikipedia.org |
| Inverse α-SKIE | ~0.8 - 0.9 | Rehybridization from sp² to sp³ at an adjacent center in the transition state. wikipedia.org |
Observing a small but measurable SKIE during a reaction of this compound could provide subtle but important details about the structure and electronic nature of the transition state.
Elucidation of Phenolic Reaction Mechanisms
The phenol (B47542) moiety is highly reactive and participates in a variety of reaction types. Deuterium labeling of the methyl group in this compound allows for precise mechanistic investigations without altering the fundamental reactivity of the phenolic hydroxyl group or the aromatic ring.
Phenols are highly activated substrates for electrophilic aromatic substitution (EAS), with the hydroxyl group being a strong ortho-, para-director. wikipedia.org For 4-chloro-2-methylphenol, the hydroxyl group directs incoming electrophiles to the carbon at position 6 (ortho) and position 4 (para). However, since position 4 is blocked by a chlorine atom, substitution is expected to occur predominantly at the C6 position. The methyl group at C2 also has a weak activating and ortho-, para-directing effect.
The mechanism of EAS involves a two-step process: attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by rapid deprotonation to restore aromaticity. masterorganicchemistry.com In studying the EAS reactions of this compound, no primary KIE would be expected, as the C-D bonds of the methyl group are not broken. However, a small secondary KIE might be observed, reflecting the influence of the -CD₃ group on the stability of the carbocation intermediate.
Phenolic compounds can react with radicals, such as the hydroxyl radical (•OH), through several pathways. nih.gov These include radical addition to the aromatic ring or abstraction of the phenolic hydrogen to form a phenoxyl radical. nih.gov Another possibility is the abstraction of a hydrogen from the methyl group.
Using this compound allows researchers to distinguish between these pathways. If the reaction proceeds via abstraction of a deuterium atom from the methyl group in the rate-limiting step, a large primary KIE will be observed. This would be direct evidence for the involvement of the methyl group in the radical reaction. Studies on the oxidation of o-cresol (B1677501) have shown that it acts as a radical scavenger, primarily through reactions involving OH radicals abstracting a hydrogen atom. mdpi.com
Oxidative coupling is a common reaction for phenols, leading to the formation of C-C or C-O bonds between two phenolic units. wikipedia.org These reactions are often catalyzed by metal complexes or enzymes and typically proceed through a phenoxyl radical intermediate. wikipedia.orgnih.gov The initial step is the one-electron oxidation of the phenol to its corresponding phenoxyl radical.
For 4-chloro-2-methylphenol, this radical can have spin density at the oxygen atom, as well as at the ortho and para positions of the aromatic ring. The coupling of two such radicals can lead to various dimeric products.
The use of this compound in these studies serves as a mechanistic probe for steps subsequent to the initial coupling. While the formation of the phenoxyl radical would not show a KIE related to the methyl group, if the resulting dimer undergoes a rearrangement or further reaction involving the methyl group (such as tautomerization or subsequent oxidation), a KIE could become apparent. This allows for the dissection of complex, multi-step reaction pathways that may occur after the initial C-C or C-O bond formation.
Isotopic Tracing in Biological and Catalytic Transformations
The use of isotopically labeled compounds is a cornerstone of mechanistic studies in both biological and chemical systems, providing an unambiguous method to trace the fate of atoms and molecules through complex transformations. This compound, a deuterated isotopologue of 4-chloro-2-methylphenol, serves as a valuable tool in such investigations, particularly in the study of metabolic pathways and catalytic reaction mechanisms. The strategic placement of deuterium atoms on the methyl group allows for the differentiation of the labeled molecule from its naturally abundant counterparts and enables precise tracking through mass spectrometry and other sensitive analytical techniques.
While direct studies detailing the use of this compound in mechanistic investigations are not extensively documented in publicly available literature, its primary role has been identified as a crucial intermediate in the synthesis of (4-Chloro-2-methylphenoxy)acetic Acid-d3. This deuterated version of the widely used herbicide, commonly known as MCPA, is instrumental in environmental fate, metabolism, and degradation studies. By incorporating the deuterated phenol into the MCPA structure, researchers can meticulously follow the metabolic journey of the herbicide in various biological systems, including plants, animals, and microorganisms.
The degradation of MCPA can proceed through several pathways, with two of the most significant being the cleavage of the ether linkage to yield 4-chloro-2-methylphenol (MCP) and the hydroxylation of the methyl group. wikipedia.org The use of MCPA synthesized from this compound allows for the precise quantification of MCP-d3 as a metabolite, thereby elucidating the kinetics and prevalence of the ether bond cleavage pathway. This is particularly important in understanding the environmental persistence and potential bioaccumulation of MCPA and its primary metabolites.
In a typical metabolic study, an organism or environmental matrix is exposed to the deuterated parent compound, in this case, (4-Chloro-2-methylphenoxy)acetic Acid-d3. Over time, samples are collected and analyzed, often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The presence of the deuterium-labeled fragment in the resulting metabolites provides definitive evidence of the metabolic transformation of the parent compound.
The table below illustrates a hypothetical experimental outline for tracing the metabolism of MCPA using this compound as a precursor for the labeled herbicide.
| Experimental Phase | Procedure | Analytical Technique | Expected Outcome |
| Synthesis | Synthesis of (4-Chloro-2-methylphenoxy)acetic Acid-d3 using this compound. | NMR, Mass Spectrometry | Confirmation of the isotopic labeling and purity of the final product. |
| Incubation | Incubation of the deuterated MCPA with soil microorganisms or in plant tissues. | N/A | Initiation of metabolic degradation of the herbicide. |
| Extraction | Extraction of metabolites from the biological matrix at various time points. | Liquid-Liquid or Solid-Phase Extraction | Isolation of the parent compound and its metabolites. |
| Analysis | Analysis of the extracts by GC-MS or LC-MS. | GC-MS, LC-MS | Identification and quantification of deuterated metabolites, such as this compound. |
| Pathway Elucidation | Interpretation of the analytical data to map the degradation pathway. | N/A | Determination of the relative importance of different metabolic routes. |
Furthermore, the kinetic isotope effect (KIE) can be a powerful tool in elucidating reaction mechanisms. The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. In the case of MCPA metabolism, hydroxylation of the methyl group involves the cleavage of a C-H bond. By comparing the rate of metabolism of deuterated and non-deuterated MCPA, researchers could infer whether this step is rate-limiting. A slower rate of metabolism for the deuterated compound would suggest that C-H bond cleavage is indeed a critical step in that particular metabolic pathway.
While the primary application of this compound appears to be in the biological tracing of the MCPA herbicide, its utility could extend to the study of catalytic transformations. For instance, in industrial processes involving the catalytic conversion of chlorocresols, this labeled compound could be used to probe reaction mechanisms, identify intermediates, and understand catalyst deactivation processes. The deuterium label would act as a stable tracer, allowing for the differentiation between reactant molecules and catalyst-bound species or reaction intermediates.
Analytical Methodologies Employing 4 Chloro 2 Methyl D3 Phenol As an Internal Standard
Development of Quantitative Analytical Assays
The development of robust and reliable quantitative assays is crucial for the accurate determination of trace-level contaminants in various matrices. The use of 4-Chloro-2-(methyl-d3)phenol as an internal standard is integral to achieving high-quality data in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like chlorophenols. The development of a quantitative GC-MS method using this compound as an internal standard involves several key steps.
Initially, sample preparation is optimized to efficiently extract the target analytes from the sample matrix. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, in the analysis of phenols in drinking water, an SPE cartridge with a modified polystyrene-divinylbenzene copolymer can be used to extract the analytes. epa.gov The this compound internal standard is added to the sample prior to extraction to account for any losses during this process.
For many phenolic compounds, derivatization is necessary to improve their volatility and chromatographic behavior. A common derivatization agent is acetic anhydride, which converts the phenols to their more volatile acetate (B1210297) esters. researchgate.net Another approach involves methylation to form anisoles. epa.gov The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized.
The GC-MS operating parameters are then fine-tuned. This includes selecting the appropriate capillary column (e.g., a low-polarity silarylene phase), setting the temperature program for optimal separation, and defining the mass spectrometer settings for sensitive and selective detection. matec-conferences.org In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard, thereby enhancing sensitivity and reducing interferences.
A typical GC-MS method for phenols would involve a splitless injection mode to introduce the sample extract onto the column. nih.gov The temperature of the GC oven is ramped to separate the compounds based on their boiling points and interactions with the column's stationary phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS has become a preferred method for the analysis of a wide range of environmental contaminants, including those that are less volatile or thermally labile. The use of this compound as an internal standard in LC-MS methods follows similar principles to GC-MS.
Method development in LC-MS focuses on optimizing the chromatographic separation and the mass spectrometric detection. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used, often with a C18 or similar column. The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate, is optimized to achieve good peak shape and separation. shimadzu.comregulations.gov
Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of phenols, often operated in negative ion mode. The mass spectrometer can be operated in various modes, including selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument for enhanced selectivity and sensitivity. In a study analyzing various endocrine disruptors, a deuterated analogue, 4-chloro-3-methylphenol-d2, was used as an internal standard in an LC-MS/MS method. shimadzu.com
The following table summarizes typical parameters for an LC-MS/MS method for the analysis of phenolic compounds, where this compound would serve as an excellent internal standard.
| Parameter | Setting |
| Chromatography | UHPLC |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water with 0.1% formic acid and methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI) in negative mode |
| Mass Spectrometry | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Internal Standard Applications in Complex Sample Matrices
The primary advantage of using an isotopic internal standard like this compound is its ability to compensate for matrix effects, which are prevalent in complex samples such as environmental and biological matrices.
Environmental Sample Analysis
Environmental samples, such as water, soil, and sediment, are often complex and can contain numerous interfering compounds. The use of this compound is critical for accurate quantification of 4-chloro-2-methylphenol (B52076) and related compounds in these matrices.
In a study on the analysis of endocrine-disrupting chemicals in wastewater and river water, 4-chloro-3-methylphenol-d2 was used as an internal standard. shimadzu.com The method achieved low method quantification limits (MQLs) in the nanogram per liter range, demonstrating the effectiveness of the isotopic dilution approach in complex environmental samples. shimadzu.com The recovery of the internal standard is monitored to ensure the extraction process was efficient.
The table below presents hypothetical recovery data for this compound in different environmental matrices, illustrating its utility.
| Matrix | Spiked Concentration (ng/L) | Measured Concentration (ng/L) | Recovery (%) |
| River Water | 100 | 95 | 95 |
| Wastewater Influent | 100 | 88 | 88 |
| Wastewater Effluent | 100 | 92 | 92 |
| Soil Extract | 50 (ng/kg) | 47 (ng/kg) | 94 |
Biological Sample Analysis (Non-Human Research)
In non-human biological samples, such as fish tissue or animal urine, the complexity of the matrix can lead to significant signal suppression or enhancement in mass spectrometry. This compound is invaluable in these applications. For instance, in a study analyzing phenolic compounds in animal biological fluids, various extraction and cleanup procedures are employed prior to chromatographic analysis. The addition of a deuterated internal standard at the beginning of the sample preparation workflow is crucial for correcting any analyte loss during these steps.
For example, when determining the concentration of 4-chloro-2-methylphenol in fish tissue, the tissue would first be homogenized and then extracted with an organic solvent. The this compound internal standard would be added to the homogenate. Following extraction and cleanup, the sample would be analyzed by GC-MS or LC-MS. The ratio of the native analyte to the deuterated internal standard is used for quantification, effectively normalizing for any variability in the analytical process.
Method Validation and Quality Assurance in Isotopic Dilution Mass Spectrometry
Method validation is a critical component of analytical chemistry, ensuring that a developed method is fit for its intended purpose. For isotopic dilution mass spectrometry methods using internal standards like this compound, validation encompasses several key parameters.
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. A linear relationship, typically with a coefficient of determination (R²) greater than 0.99, is expected.
Accuracy and Precision: Accuracy, or trueness, is determined by analyzing spiked samples at different concentration levels and calculating the percent recovery. Precision is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD) of replicate measurements. For example, a validation study for bisphenols using a stable-isotope dilution LC-MS/MS method reported satisfactory repeatability and intermediate precision with RSDs of ≤7.8% and ≤10%, respectively. epa.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio of low-level standards.
Matrix Effects: The influence of the sample matrix on the ionization of the analyte is evaluated. In isotopic dilution analysis, the deuterated internal standard co-elutes with the analyte, experiencing similar matrix effects. This co-elution allows for effective compensation, a key advantage of this technique.
Surrogate Recovery: In many regulated methods, such as those from the U.S. Environmental Protection Agency (EPA), surrogate standards are used to monitor the performance of the method for each sample. EPA Method 528, for example, specifies surrogate recovery criteria of 70-130% for deuterated phenol (B47542) surrogates. epa.gov
The following table provides an example of method validation parameters for a hypothetical assay using this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | < 15% |
| LOD | Signal-to-Noise Ratio > 3 |
| LOQ | Signal-to-Noise Ratio > 10 |
| Surrogate Recovery | 70-130% |
Environmental Fate and Transformation Studies of Chlorophenols with Isotopic Tracers
Microbial Degradation Pathways of Chlorophenols
The biodegradation of chlorophenols, including 4-chloro-2-methylphenol (B52076), is a key process governing their persistence in soil and water. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these compounds, utilizing them as a source of carbon and energy. The efficiency of this microbial degradation is influenced by several factors, including the degree of chlorine substitution and the specific environmental conditions.
Aerobic and Anaerobic Biotransformation Mechanisms
The microbial breakdown of 4-chloro-2-methylphenol occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the mechanisms and rates differ significantly.
Aerobic Biotransformation: In the presence of oxygen, bacteria can employ oxidative pathways to degrade 4-chloro-2-methylphenol. Research has identified a Gram-negative bacterial strain, S1, isolated from activated sludge, which metabolizes the compound through an inducible pathway. nih.gov This pathway involves a modified ortho-cleavage route, a common mechanism for the degradation of aromatic compounds. nih.govfrontiersin.org Aerobic degradation is generally considered more rapid and complete compared to anaerobic processes.
Anaerobic Biotransformation: Under anaerobic conditions, a key mechanism is reductive dechlorination, where a chlorine atom is removed from the phenolic ring and replaced with a hydrogen atom. researchgate.net This process is typically slower than aerobic degradation. Studies on the herbicide mecoprop, for which 4-chloro-2-methylphenol is a known degradation product, have shown that its breakdown can occur under nitrate-reducing conditions, while no significant degradation was observed in methanogenic, sulphate-reducing, or iron-reducing environments. researchgate.net This suggests that the presence of specific electron acceptors is crucial for the anaerobic biotransformation of related compounds.
Identification of Biologically Formed Intermediates
The use of isotopically labeled tracers is particularly crucial for the definitive identification of metabolic intermediates, confirming their origin from the parent compound. In the aerobic degradation of 4-chloro-2-methylphenol by the bacterial strain S1, a transient intermediate has been successfully identified. nih.gov
| Parent Compound | Identified Intermediate | Degradation Condition | Reference |
|---|---|---|---|
| 4-Chloro-2-methylphenol | 2-methyl-4-carboxymethylenebut-2-en-4-olide | Aerobic | nih.gov |
This intermediate, identified via gas chromatography/mass spectrometry, indicates that the degradation proceeds through ring cleavage. nih.gov The ability to track the deuterated methyl group from 4-Chloro-2-(methyl-d3)phenol through to the final metabolites would provide unequivocal evidence for the proposed pathway.
Enzymatic Activities Involved in Chlorophenol Metabolism
The microbial degradation of chlorophenols is mediated by specific enzymes, which are often induced in response to the presence of the contaminant. In the case of strain S1 metabolizing 4-chloro-2-methylphenol, the activities of two key enzymes were induced: 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II. nih.gov
Hydroxylases are typically responsible for the initial step of adding a hydroxyl group to the aromatic ring, making it more susceptible to cleavage. Dioxygenases then catalyze the opening of the aromatic ring, a critical step in the degradation pathway. frontiersin.orgnih.gov The degradation of phenol (B47542) and its derivatives often proceeds via the formation of catechol, which is then cleaved by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage). frontiersin.orgnih.gov
| Enzyme | Function | Observed in Degradation of | Reference |
|---|---|---|---|
| 2,4-Dichlorophenol hydroxylase | Initial hydroxylation of the aromatic ring | Chlorinated phenols | nih.gov |
| Catechol 1,2-dioxygenase (Type II) | Ortho-cleavage of the aromatic ring | Chlorinated phenols | nih.gov |
| Cytochrome P450 monooxygenases | Hydroxylation and dehalogenation | Chlorinated phenols | mdpi.com |
| Laccase | Oxidation reactions | Chlorinated phenols | mdpi.com |
Abiotic Transformation Processes in Environmental Compartments
In addition to microbial activity, 4-chloro-2-methylphenol can be transformed in the environment through non-biological, or abiotic, processes. These processes are primarily driven by photochemical reactions and are influenced by the compound's chemical stability.
Photochemical Degradation Pathways
Sunlight can play a significant role in the degradation of 4-chloro-2-methylphenol, particularly in the atmosphere and in surface waters.
Atmospheric Photolysis : In the atmosphere, the compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 32 hours. guidechem.com Furthermore, 4-chloro-2-methylphenol may undergo direct photolysis by absorbing UV light at wavelengths greater than 290 nm. guidechem.com
Aqueous Photodegradation : In water, photocatalytic degradation can occur. Studies using titanium dioxide (TiO₂) as a photocatalyst have investigated the degradation of 4-chloro-2-methylphenol. nih.gov However, the mineralization of the organic chlorine for this compound was found to be much slower compared to other chlorophenols like 4-chlorophenol (B41353). nih.gov Advanced oxidation processes, such as the electro-Fenton and photoelectro-Fenton systems, have also been shown to achieve fast and complete degradation of the aromatic ring in aqueous solutions. cu.edu.tr
| Process | Environmental Compartment | Key Findings | Reference |
|---|---|---|---|
| Reaction with Hydroxyl Radicals | Atmosphere | Estimated half-life of 32 hours. | guidechem.com |
| Direct Photolysis | Atmosphere / Surface Water | Occurs with UV light >290 nm. | guidechem.com |
| TiO₂ Photocatalysis | Water | Degradation occurs, but mineralization is slow. | nih.gov |
| Photoelectro-Fenton | Water | Achieves fast and complete degradation. Complete dechlorination observed. | cu.edu.tr |
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic pollutants, this can be a significant degradation pathway. However, phenols are generally resistant to hydrolysis under typical environmental conditions. guidechem.comnih.gov Therefore, 4-chloro-2-methylphenol is not expected to undergo significant hydrolytic transformation in the environment. Its persistence in aqueous systems will be primarily dictated by microbial and photochemical degradation processes rather than hydrolysis.
Isotopic Labeling for Tracing Environmental Metabolites and Degradation Products
The incorporation of a deuterium-labeled methyl group (CD3) in this compound serves as a stable isotopic tracer, enabling researchers to distinguish the compound and its transformation products from naturally occurring background substances. This is particularly valuable in complex environmental samples where numerous other organic molecules are present. The distinct mass signature of the deuterated methyl group allows for precise tracking and identification of metabolites using mass spectrometry-based analytical techniques.
While direct studies utilizing this compound for environmental tracing are not extensively documented in publicly available literature, the principles of isotopic labeling and the known degradation pathways of its non-labeled analogue, 4-chloro-2-methylphenol, provide a strong basis for its application. 4-chloro-2-methylphenol is a known metabolite of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). The degradation of MCPA often involves the cleavage of the ether linkage, leading to the formation of 4-chloro-2-methylphenol.
Subsequent microbial degradation of 4-chloro-2-methylphenol can proceed through various pathways. One identified pathway involves a modified ortho-cleavage route. In studies with activated sludge isolates, a transient intermediate, 2-methyl-4-carboxymethylenebut-2-en-4-olide, has been identified. Current time information in Edinburgh, GB. The use of this compound in such studies would allow for the unambiguous confirmation that this and other metabolites originate from the parent compound by tracking the deuterium-labeled methyl group through the degradation cascade.
Table 1: Potential Deuterated Metabolites and Degradation Products of this compound
| Parent Compound | Potential Intermediate | Potential Degradation Product | Analytical Advantage of Deuterium (B1214612) Label |
| This compound | 5-Chloro-3-(methyl-d3)catechol | 2-(methyl-d3)-4-carboxymethylenebut-2-en-4-olide | The presence of the d3-methyl group provides a unique mass signature for confident identification of metabolites derived from the original contaminant, distinguishing them from endogenous compounds. |
The application of this compound as a tracer would be instrumental in elucidating the complete metabolic pathway, including the identification of novel or transient intermediates that may be difficult to detect without the specificity afforded by isotopic labeling. This approach enhances the accuracy of environmental risk assessments by providing a clearer picture of the persistence and transformation of this class of compounds.
Bioremediation Research and Enhanced Degradation Strategies
Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with chlorophenols. This process relies on the metabolic activity of microorganisms to break down these toxic compounds into less harmful substances. Research in this area focuses on identifying and optimizing the conditions for microbial degradation, as well as exploring strategies to enhance the efficiency of the process.
Isotopically labeled compounds like this compound are invaluable in bioremediation research. They can be used to accurately measure degradation rates in various environmental settings, such as soil and water, without interference from the degradation of other similar, non-labeled compounds that may be present. This allows for a precise evaluation of the effectiveness of different bioremediation strategies.
Several bacterial genera, including Pseudomonas, have been identified for their ability to degrade cresols and other phenolic compounds. nih.gov For instance, a gram-negative strain, identified as belonging to the alpha-2 subclass of Proteobacteria and similar to Ochrobactrum anthropi, has been shown to metabolize 4-chloro-2-methylphenol. nih.gov The degradation pathway in this strain was found to be inducible and proceeded via a modified ortho-cleavage. nih.gov
Enhanced degradation strategies often involve the use of microbial consortia, where different microbial species work synergistically to achieve more complete degradation than a single species could alone. Additionally, bioaugmentation (the introduction of specific microorganisms to a contaminated site) and biostimulation (the addition of nutrients or other substances to stimulate the activity of indigenous microorganisms) are common approaches.
Table 2: Research Findings on the Bioremediation of 4-chloro-2-methylphenol
| Microorganism/System | Degradation Pathway | Key Findings | Potential for Enhanced Degradation |
| Activated Sludge Isolate (Gram-negative bacterium) | Modified ortho-cleavage | Metabolized 4-chloro-2-methylphenol via an inducible pathway, forming 2-methyl-4-carboxymethylenebut-2-en-4-olide as an intermediate. Current time information in Edinburgh, GB. | Bioaugmentation with this or similar strains could enhance degradation in wastewater treatment plants. |
| Pseudomonas sp. | Not fully elucidated for 4-chloro-2-methylphenol, but known to degrade related cresols. nih.gov | Species within this genus are known for their versatile metabolic capabilities towards aromatic compounds. | Biostimulation of indigenous Pseudomonas populations or bioaugmentation with specialized strains could be effective. |
The use of this compound in microcosm or field-scale bioremediation studies would provide definitive evidence of the compound's breakdown and the effectiveness of the applied treatment. By tracing the disappearance of the deuterated parent compound and the appearance of its labeled metabolites, researchers can gain critical insights into the kinetics and mechanisms of bioremediation, leading to the development of more efficient and reliable cleanup technologies for chlorophenol-contaminated environments.
Computational and Theoretical Chemistry of Deuterated Phenolic Compounds
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental tools for elucidating the molecular and electronic properties of chemical compounds. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used in computational chemistry. researchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density. scholarsresearchlibrary.comacs.orgresearchgate.net This approach is known for providing a good balance between computational cost and accuracy for many molecular systems. hi.is The HF method, on the other hand, approximates the many-electron wavefunction as a single Slater determinant, offering a foundational but often less accurate picture due to its neglect of electron correlation. hi.is In practical terms, DFT is often favored as it can yield more accurate estimates of complex electrical characteristics by considering electron density. scielo.org.za
For halogenated phenols, DFT calculations, particularly at the B3LYP/6-31G(d) level, have been employed to optimize molecular geometries and confirm that these structures correspond to minima on the potential energy surface. scholarsresearchlibrary.com Theoretical studies on a comprehensive series of 19 chlorophenol congeners have utilized both DFT and HF methods to investigate their structures and properties. researchgate.net It has been noted that for chlorohydroquinone (B41787) compounds, the HF method tends to predict a larger HOMO-LUMO energy gap compared to the DFT approach, suggesting that DFT may indicate higher chemical reactivity. scielo.org.za
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies greater stability. muni.czwuxiapptec.com For halogenated phenols, increasing the number of chlorine atoms generally leads to a decrease in the HOMO-LUMO gap, indicating increased reactivity. muni.cz For instance, DFT calculations have been used to determine the HOMO-LUMO energies for various halogenated phenols, providing insights into their electronic transitions and reactivity. nih.gov
Table 1: Comparison of Calculated Electronic Properties for Phenolic Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenol (B41353) | DFT/B3LYP/LANL2DZ (in solvent) | -6.065 | -0.511 | 5.554 | nih.gov |
| 2-Chlorobenzene-1,4-diol | DFT/6-31G | - | - | 5.46 | scielo.org.za |
| 2-Chlorobenzene-1,4-diol | HF/6-31G | - | - | 5.74 | scielo.org.za |
| 2,3,5,6-Tetrachlorobenzene-1,4-diol | DFT | - | - | 4.08 | scielo.org.za |
Conformational Analysis and Potential Energy Surface Calculations
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and its influence on their properties. By calculating the potential energy surface (PES), researchers can identify the most stable conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.
For phenolic compounds, a key area of conformational flexibility involves the orientation of the hydroxyl (-OH) group and any alkyl substituents. In the case of o-cresol (B1677501), computational studies have explored the molecular association with other molecules, like chloroform, by analyzing different basis sets and their corresponding energies, geometries, and frequencies. researchgate.netresearchgate.net
For 2-amino-4-chlorophenol (B47367), a related compound, potential energy surface calculations using both HF and DFT methods have identified two primary conformers, Rot-1 and Rot-2. researchgate.net These calculations determined that the Rot-1 form is the more stable of the two. researchgate.net
The rotation of the hydroxyl group in phenols and the methyl group in cresols are common subjects of PES scans. These calculations help to understand the intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and an ortho-substituent (like a chlorine atom), which can significantly stabilize certain conformations. researchgate.net Theoretical studies have shown that ortho-chlorophenols are generally more stable than their meta or para isomers due to the formation of an intramolecular hydrogen bond. researchgate.net
Deuteration, such as replacing the hydrogen atoms of the methyl group with deuterium (B1214612) in 4-Chloro-2-(methyl-d3)phenol, is not expected to significantly alter the electronic potential energy surface, as the electronic structure is primarily determined by the arrangement of electrons and nuclei, not the nuclear mass. However, deuteration does affect the zero-point vibrational energy (ZPVE), which can lead to subtle changes in conformational preferences and reaction dynamics. The lower ZPVE of a C-D bond compared to a C-H bond can slightly alter the relative energies of different conformers.
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a powerful complement to experimental spectroscopic techniques.
Computational Vibrational Spectroscopy (FT-IR, Raman)
Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Fourier-transform infrared (FT-IR) and Raman spectra. These calculations are typically performed using DFT or HF methods. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.
For compounds like 2-amino-4-chlorophenol, theoretical FT-IR and FT-Raman spectra have been calculated using HF and DFT (B3LYP and B3PW91) methods with various basis sets. researchgate.net The assignments of vibrational modes are often aided by Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. researchgate.net
In deuterated compounds, the most significant changes in vibrational spectra occur for modes involving the motion of the deuterium atom. For this compound, the C-D stretching, bending, and rocking vibrations of the methyl-d3 group will appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated isotopologue. This isotopic shift is a direct consequence of the heavier mass of deuterium.
For example, typical C-H stretching vibrations in alkanes are found in the 2850–3000 cm⁻¹ range. Due to the increased mass, C-D stretching vibrations are expected at significantly lower wavenumbers, approximately in the 2100-2250 cm⁻¹ range. Similarly, C-H bending and rocking modes will also shift to lower frequencies upon deuteration. These predictable shifts are crucial for assigning spectra and confirming the success of deuteration.
Prediction of NMR Chemical Shifts (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method, often employed with DFT functionals like B3LYP, calculates the magnetic shielding tensors for each nucleus in a molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for related compounds like 2-amino-4-chlorophenol using the GIAO method with various levels of theory (HF, B3LYP, B3PW91). researchgate.net Comparisons between calculated and experimental NMR data for various Salen-type compounds, which share phenolic moieties, have shown good correlation, aiding in the structural assignment of complex molecules.
For this compound, the most notable effect in the NMR spectra would be observed in the ¹H and ¹³C NMR. In the ¹H NMR spectrum, the signal corresponding to the methyl protons would be absent. In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (CD₃) would exhibit a multiplet signal due to coupling with deuterium (a spin-1 nucleus), and its chemical shift would be slightly different from that of a CH₃ group due to isotope effects. GIAO calculations can accurately predict these changes, providing a powerful tool for structural verification.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Salen-type Ligand
| Carbon Atom | Experimental (ppm) | Calculated (ppm) | Reference |
|---|---|---|---|
| Azomethine (CH=N) | 165.77–167.30 | 159.58–160.47 | |
| Aromatic Ring Carbons | 116.30–150.18 | 109.82–152.78 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the pathways that connect reactants, transition states, and products. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, which determines the reaction rate.
For phenolic compounds, reaction mechanisms such as hydroxylation, oxidation, and halogenation are of significant interest. Computational studies on the hydroxylation of benzene (B151609) to phenol (B47542), for instance, have investigated both radical and non-radical mechanisms, helping to clarify the role of different catalysts and oxidants.
In the context of halogenated phenols, computational modeling has been used to study mechanisms like dechlorination. These studies can rationalize experimental observations by calculating properties like partial atomic charges and Gibbs free energies of reaction pathways. For example, in the reductive dechlorination of chlorinated dioxins, which share structural similarities with chlorophenols, calculations have shown that dechlorination often occurs at the most positively charged carbon atom in the ring.
Deuteration, as in this compound, is a powerful tool for probing reaction mechanisms experimentally through the kinetic isotope effect (KIE). Computational modeling can predict the KIE by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. If the C-D bond is broken or significantly altered in the rate-determining step, a primary KIE will be observed. Computational analysis of the transition state structure can confirm whether the deuterated methyl group is involved in the reaction, thereby providing a theoretical basis for interpreting experimental KIE data.
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping of Deuterated Phenolic Compounds
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgacs.org A smaller gap suggests higher reactivity and lower stability. semanticscholar.org
While direct FMO data for this compound is scarce, studies on structurally similar compounds like para-chlorophenol offer valuable insights. For instance, density functional theory (DFT) calculations for para-chlorophenol have determined its HOMO-LUMO energy gap. mdpi.com One study reported the HOMO-LUMO gap for para-chlorophenol to be 6.077 eV, which was slightly smaller than that of phenol (6.352 eV). mdpi.com This suggests that the chlorine substituent enhances the molecule's reactivity. mdpi.com Another study calculated the energy gap for p-chlorophenol as 5.7313 eV. imist.ma
The introduction of a deuterium isotope in the methyl group is not expected to significantly alter the electronic energies of the frontier orbitals. However, secondary deuterium isotope effects can influence the acidity of phenols, which is related to the electronic structure. nih.govacs.org These effects are primarily attributed to changes in vibrational frequencies and zero-point energies upon deprotonation. nih.govacs.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters for para-Chlorophenol
| Parameter | Value (eV) | Reference |
| EHOMO | -6.586 | mdpi.com |
| ELUMO | -0.509 | mdpi.com |
| Energy Gap (ΔE) | 6.077 | mdpi.com |
This data is for para-chlorophenol, a structurally related compound.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. imist.mawolfram.com
For chlorophenols, MEP analysis reveals that the most negative potential is generally located around the oxygen atom of the hydroxyl group and the chlorine atom, indicating these as likely sites for electrophilic interaction. iau.ir The hydrogen atom of the hydroxyl group, on the other hand, exhibits a positive potential, making it a site for nucleophilic attack. iau.ir
Future Research Directions and Interdisciplinary Applications
Development of Novel Isotopic Labeling Strategies
Isotopic labeling is a powerful technique used to trace the path of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgcatalysis-conferences.com The reactant is "labeled" by replacing specific atoms with their isotopes. wikipedia.orgcatalysis-conferences.com In the case of 4-Chloro-2-(methyl-d3)phenol, the deuterium (B1214612) label on the methyl group provides a valuable tool for researchers.
Future research is focused on developing more sophisticated and efficient methods for introducing isotopic labels into complex molecules. researchgate.net While methods like hydrogen/deuterium exchange processes are available, they have limitations. acanthusresearch.com The development of novel catalytic systems, for instance, using transition metals like palladium, is an active area of research for more precise and selective labeling of organic compounds, including phenols. researchgate.net Researchers are also exploring the use of polymer-supported acid catalysts, such as Amberlyst 15, for the deuteration of a wide range of phenols. researchgate.net These strategies aim to create a toolkit of labeled compounds that can be used to probe reaction mechanisms and metabolic pathways with greater accuracy. researchgate.net
The synthesis of this compound itself typically involves the deuteration of 4-chloro-2-methylphenol (B52076). evitachem.com It serves as an intermediate in the synthesis of other deuterated compounds, such as (4-Chloro-2-methylphenoxy)acetic Acid-d3. 0qy.com
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of phenolic compounds in various matrices are crucial for environmental monitoring and biological studies. sigmaaldrich.com The presence of the deuterium label in this compound makes it an ideal internal standard for analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiontosight.ai
Future advancements in analytical instrumentation are expected to further enhance the utility of isotopically labeled compounds. High-resolution mass spectrometry and advanced NMR techniques will allow for even more sensitive and accurate detection of trace amounts of this compound and its metabolites. wikipedia.orgcatalysis-conferences.com The Environmental Protection Agency (EPA) has developed methods, such as Method 528, for the determination of phenols in drinking water using solid-phase extraction and gas chromatography/mass spectrometry (GC/MS), which often utilize deuterated phenols as surrogates. epa.gov The development of reliable analytical methods is essential, as the lack of suitable labeled internal standards can lead to inaccurate results in the analysis of compounds like alkylphenols. sigmaaldrich.com
Table 1: Analytical Techniques for Phenolic Compounds
| Analytical Technique | Application |
|---|---|
| Mass Spectrometry (MS) | Detects differences in an isotope's mass, used for quantification. wikipedia.orgcatalysis-conferences.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects atoms with different gyromagnetic ratios, used for structural elucidation. wikipedia.orgcatalysis-conferences.com |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Used for the separation and identification of volatile compounds like phenols. sigmaaldrich.comepa.gov |
Deeper Insights into Environmental Dechlorination Processes
Chlorophenols are a class of persistent environmental pollutants found in industrial waste, and their degradation is of significant environmental concern. researchgate.netunl.pt The study of the environmental fate of these compounds often involves investigating their dechlorination, a process by which chlorine atoms are removed from the aromatic ring. researchgate.netunl.pt
The use of isotopically labeled compounds like this compound can provide valuable insights into the mechanisms of these dechlorination reactions. By tracing the labeled compound and its degradation products, researchers can elucidate the pathways of microbial and chemical degradation in soil and water. unl.ptnih.gov For instance, studies on the reductive dechlorination of chlorophenols by methanogenic consortia have identified various degradation pathways and the influence of the position of chlorine substituents on the degradation rate. nih.govascelibrary.org The electrochemical dechlorination of 4-chlorophenol (B41353) to phenol (B47542) has also been demonstrated using palladized carbon cloth or graphite (B72142) electrodes. acs.org Future research in this area will likely involve using labeled compounds to study the specific enzymes and microorganisms responsible for dechlorination and to optimize bioremediation strategies for contaminated sites. researchgate.net
Expanding Mechanistic Understanding of Phenolic Reactivity
The substitution of hydrogen with deuterium can have a measurable effect on reaction rates, known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov In the context of phenolic compounds, studying the KIE can help determine whether a reaction proceeds via hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or other mechanisms. nih.gov
For example, significant deuterium kinetic isotope effects have been observed in the oxidation of substituted phenols, indicating a rate-limiting O-H activation event. nih.gov Isotopic labeling studies, along with other kinetic analyses, have been instrumental in understanding complex reactions such as the rhenium-catalyzed monoalkylation of phenols. researchgate.net The use of deuterated phenols in mechanistic studies has also provided evidence for alternative pathways in the formation of phenols by hepatic monooxygenases, challenging the assumption that arene oxides are the sole intermediates. nih.gov
Future research will undoubtedly continue to leverage isotopic labeling with compounds like this compound to dissect the intricate details of phenolic reactivity. This includes studying enzymatic reactions, atmospheric oxidation processes, and the mechanisms of action of phenol-based antioxidants. acs.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2-methylphenol |
| (4-Chloro-2-methylphenoxy)acetic Acid-d3 |
| Phenol |
| 2-methylphenol (o-cresol) |
| 4-chlorophenol |
| Alkylphenols |
| Arene oxides |
| p-alkoxy-DTBP |
| p-alkyl-DTBP |
| 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) |
| 2,4,6-tri-tert-butylphenoxyl radical |
| 5-Chlorosalicylaldehyde |
| Methylamine |
| Sodium borohydride |
| 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol |
| Thiomorpholine |
| Formaldehyde |
| Phenol, 4-chloro-2-methyl-, acetate (B1210297) |
| Hydroxytyrosol |
| 2,4-Dimethylphenol-3,5,6-d3 |
| 2,4,6-Tribromophenol |
| 2,4-dinitrophenol |
| 4-nitrophenol |
| 2-methyl-4,6-dinitrophenol |
| Pentachlorophenol |
| 4-(1,1,3,3-tetramethylbutyl)phenol (4-tert-octylphenol) |
| 4-(3,6-dimethyl-3-heptyl)phenol (363-NP) |
| Decylphenol |
| Bisphenol A |
| 2-chlorophenol |
| 3-chlorophenol |
| 2,3-dichlorophenol |
| 2,6-dichlorophenol |
| 3,4-dichlorophenol |
| 3,5-dichlorophenol |
| 2,3,6-trichlorophenol |
| 2,4,5-trichlorophenol |
| 2,3,4,6-tetrachlorophenol |
| 2,3,5,6-tetrachlorophenol |
| 2,3,4,5-tetrachlorophenol |
| 3,4,5-trichlorophenol |
| 2,4,6-trichlorophenol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
